molecular formula C17H20N2O3 B5362868 1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)urea CAS No. 894399-96-3

1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)urea

Cat. No.: B5362868
CAS No.: 894399-96-3
M. Wt: 300.35 g/mol
InChI Key: YPSMHHGKGJVICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)urea is a substituted urea derivative featuring two aromatic rings with distinct substituents: a 2,5-dimethoxy-substituted phenyl group and a 2,4-dimethyl-substituted phenyl group. Urea derivatives are widely studied for their biological activities, including kinase inhibition and receptor binding, influenced by substituent patterns on the aromatic rings.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(2,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11-5-7-14(12(2)9-11)18-17(20)19-15-10-13(21-3)6-8-16(15)22-4/h5-10H,1-4H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSMHHGKGJVICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601225805
Record name N-(2,5-Dimethoxyphenyl)-N′-(2,4-dimethylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894399-96-3
Record name N-(2,5-Dimethoxyphenyl)-N′-(2,4-dimethylphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=894399-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,5-Dimethoxyphenyl)-N′-(2,4-dimethylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)urea typically involves the reaction of 2,5-dimethoxyaniline with 2,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general reaction scheme is as follows:

2,5-Dimethoxyaniline+2,4-Dimethylphenyl isocyanate1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)urea\text{2,5-Dimethoxyaniline} + \text{2,4-Dimethylphenyl isocyanate} \rightarrow \text{1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)urea} 2,5-Dimethoxyaniline+2,4-Dimethylphenyl isocyanate→1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)urea

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The methoxy and methyl groups on the aromatic rings play a crucial role in its binding affinity and specificity. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Table 1: Comparative Molecular Properties of Urea Derivatives

Compound Name (Source) Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Substituents
1-(2,4-Dimethylphenyl)-3-(benzodiazepine)urea C₂₅H₂₄N₄O₂ 412.49 2 3 2,4-dimethylphenyl; benzodiazepine ring
1-(2,5-dimethylphenyl)-3-[2-(2-ethoxyphenyl)ethyl]urea C₁₉H₂₄N₂O₂ 312.41 2 2 2,5-dimethylphenyl; 2-ethoxyethylphenyl
Hypothetical Target Compound C₁₇H₂₀N₂O₃ ~300.35 2 3 2,5-dimethoxyphenyl; 2,4-dimethylphenyl

Key Observations:

Substituent Effects on Molecular Weight :

  • The benzodiazepine-containing urea has a significantly higher molecular weight (412.49 g/mol) due to its fused heterocyclic ring, which may reduce bioavailability compared to simpler analogs like the target compound (~300 g/mol).
  • The ethoxy-substituted derivative (312.41 g/mol) is closer in weight to the target, highlighting the impact of alkoxy vs. methyl groups on bulk.

Hydrogen-Bonding Capacity: The target and benzodiazepine-containing urea both have 3 H-bond acceptors, favoring interactions with polar biological targets.

Substituent Position and Electronic Effects: Methoxy vs. Methyl Groups: The 2,5-dimethoxy groups on the target’s phenyl ring increase electron density and polarity compared to methyl substituents (e.g., in or ), which could enhance solubility but reduce lipophilicity. This contrasts with the benzodiazepine ring in , which may adopt a rigid conformation for selective interactions.

Biological Implications :

  • Ureas with benzodiazepine moieties (e.g., ) are often designed for central nervous system targets due to their ability to cross the blood-brain barrier .
  • Ethoxy and methoxy groups (as in and the target) are common in agrochemicals and kinase inhibitors, where solubility and electron modulation are critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.